Cas no 1921245-28-4 ((1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine)

(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
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- (1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine
- (1S,2S)-2-methyl-1-(3-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine
- CID 94191707
-
- インチ: 1S/C8H16N4/c1-4-5(2)7(9)8-10-6(3)11-12-8/h5,7H,4,9H2,1-3H3,(H,10,11,12)/t5-,7-/m0/s1
- InChIKey: VGMXCYGOFAIOLY-FSPLSTOPSA-N
- ほほえんだ: N[C@H](C1=NNC(C)=N1)[C@@H](C)CC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 139
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 67.6
(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376139-0.5g |
(1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
1921245-28-4 | 0.5g |
$713.0 | 2023-06-01 | ||
Enamine | EN300-399703-1.0g |
(1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
1921245-28-4 | 1.0g |
$743.0 | 2023-03-02 | ||
Enamine | EN300-376139-0.25g |
(1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
1921245-28-4 | 0.25g |
$683.0 | 2023-06-01 | ||
Enamine | EN300-399703-2.5g |
(1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
1921245-28-4 | 2.5g |
$1454.0 | 2023-03-02 | ||
Enamine | EN300-399703-0.1g |
(1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
1921245-28-4 | 0.1g |
$653.0 | 2023-03-02 | ||
Enamine | EN300-376139-1.0g |
(1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
1921245-28-4 | 1g |
$743.0 | 2023-06-01 | ||
Enamine | EN300-376139-2.5g |
(1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
1921245-28-4 | 2.5g |
$1454.0 | 2023-06-01 | ||
Enamine | EN300-399703-0.25g |
(1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
1921245-28-4 | 0.25g |
$683.0 | 2023-03-02 | ||
Enamine | EN300-399703-0.05g |
(1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
1921245-28-4 | 0.05g |
$624.0 | 2023-03-02 | ||
Enamine | EN300-376139-5.0g |
(1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
1921245-28-4 | 5g |
$2152.0 | 2023-06-01 |
(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
(1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amineに関する追加情報
Comprehensive Overview of (1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine (CAS No. 1921245-28-4)
The compound (1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine (CAS No. 1921245-28-4) is a specialized chiral amine derivative featuring a 1,2,4-triazole moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive compounds. The stereochemistry at the 1S,2S positions plays a crucial role in its interactions with biological targets, making it particularly valuable for enantioselective synthesis.
Recent trends in drug discovery highlight the growing demand for chiral amine intermediates like (1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine. Researchers are actively exploring its applications in developing novel kinase inhibitors and antimicrobial agents, aligning with the global push for targeted therapies. The presence of the 5-methyl-1H-1,2,4-triazole group enhances hydrogen bonding capabilities, a feature frequently searched in relation to "drug-likeness" and "molecular docking" studies.
From a synthetic chemistry perspective, this compound serves as an excellent example of stereocontrolled amination techniques. Its butan-1-amine backbone allows for diverse functionalization, addressing common search queries about "tailorable chiral scaffolds." The methyl groups at both the triazole and butyl chain contribute to improved metabolic stability - a key consideration in modern medicinal chemistry workflows frequently discussed in AI-driven drug design forums.
The commercial availability of CAS 1921245-28-4 has increased substantially, reflecting its utility in high-throughput screening libraries. Analytical data shows particular interest from researchers investigating "fragment-based drug discovery" and "allosteric modulator development," with the 1,2,4-triazole ring system being a recurring structural motif in these applications. Proper handling requires standard laboratory precautions, though it doesn't fall under restricted substance categories.
Quality specifications for (1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine typically emphasize enantiomeric excess (>98% ee), with HPLC and chiral column separation methods being prevalent topics in analytical chemistry discussions. The compound's stability under various pH conditions makes it suitable for diverse formulation studies, answering frequent queries about "amine-protecting group strategies" in organic synthesis.
Emerging publications suggest potential applications of this chiral amine in asymmetric catalysis, particularly for constructing β-amino acid derivatives. This connects with trending searches about "green chemistry approaches" and "atom-economical transformations." The methyl-triazole component may contribute to metal-ligand interactions, making it relevant to current investigations into sustainable catalytic systems.
Regulatory status evaluations confirm that CAS 1921245-28-4 isn't classified as hazardous under major chemical inventories, though proper laboratory safety protocols should always be followed. Storage recommendations generally suggest inert atmosphere conditions to preserve the compound's stereochemical integrity, addressing common concerns about "chiral compound stability" in research settings.
The synthesis of (1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine often involves multi-step sequences starting from chiral pool materials or through asymmetric synthesis routes. Recent patent literature reveals innovative approaches to its preparation, coinciding with increased searches for "stereoselective amination methods" and "triazole-containing pharmacophores."
Market analysis indicates growing demand for this specialty chemical, particularly from contract research organizations focusing on CNS drug development. The compound's logP value and hydrogen bond donor/acceptor count make it suitable for blood-brain barrier penetration studies - a hot topic in neuropharmacology research circles.
Future research directions for (1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine may explore its potential in prodrug design and bioconjugation strategies. The presence of both nucleophilic (amine) and heterocyclic (triazole) functionalities enables diverse chemical modifications, aligning with current interests in "targeted drug delivery systems" and "biocompatible linkers."
1921245-28-4 ((1S,2S)-2-Methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine) 関連製品
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